molecular formula C19H21N3O B2850110 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941951-50-4

1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2850110
CAS No.: 941951-50-4
M. Wt: 307.397
InChI Key: FSFCUDLGDNJQCS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a diaryl urea derivative characterized by a central urea linkage connecting two aromatic moieties: a 2,6-dimethylphenyl group and a 1-ethyl-substituted indole.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-4-22-12-16(15-10-5-6-11-17(15)22)20-19(23)21-18-13(2)8-7-9-14(18)3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFCUDLGDNJQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,6-dimethylaniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally related urea derivatives from the literature:

Compound Name Substituent (Aryl 1) Substituent (Aryl 2) Molecular Weight (ESI-MS) Yield (%) Key Features
1-(2,6-Dimethylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 2,6-Dimethylphenyl 1-Ethyl-1H-indol-3-yl Not reported N/A Steric hindrance from methyl groups; ethyl-indole substitution
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) 4-Cyanophenyl 3-Methoxyphenyl 268.1 [M+H]⁺ 83.0 Electron-withdrawing cyano group; methoxy enhances solubility
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) 4-Cyanophenyl 3,5-Di(trifluoromethyl)phenyl 373.4 [M+H]⁺ 82.8 High lipophilicity from CF₃ groups; potential metabolic resistance
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) 4-Cyanophenyl 3,4-Dimethylphenyl 266.1 [M+H]⁺ 82.4 Methyl groups improve stability; moderate steric bulk
1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea 2,6-Diethylphenyl 2-(1H-Indol-3-yl)ethyl Not reported N/A Diethyl substitution increases lipophilicity; ethyl linker enhances flexibility
Key Observations:

Substituent Impact on Molecular Weight :

  • Electron-withdrawing groups (e.g., -CF₃ in 6m ) significantly increase molecular weight (373.4 vs. 266.1 for 6n ), which may influence pharmacokinetic properties like membrane permeability .
  • The target compound’s molecular weight is expected to fall between 300–350 g/mol, based on structural similarity to 6n and 6m .

Synthetic Yields: Analogs with 4-cyanophenyl groups (e.g., 6l, 6m, 6n) show consistently high yields (~82–83%), suggesting robust synthetic routes for diaryl ureas with electron-deficient aryl groups .

Compared to the diethylphenyl analog in , the target’s dimethyl substitution balances lipophilicity and steric bulk, which may optimize receptor interactions .

Indole Substitution :

  • The 1-ethyl group on the indole (target) may enhance metabolic stability compared to unsubstituted indoles (e.g., 6l–6n ) by reducing oxidative degradation .
  • In contrast, the ethyl linker in ’s compound introduces conformational flexibility, which could alter binding kinetics .

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